![molecular formula C19H19ClN4O2S B2491106 1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline CAS No. 847037-81-4](/img/structure/B2491106.png)

1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]quinoxaline derivatives, including compounds structurally related to "1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline," often involves complex reactions such as dipolar cycloaddition and the Friedländer annulation. These processes enable the regio- and chemoselective synthesis of substituted imidazoquinoxalines through interactions with isocyanoacetate or through condensation reactions involving aminoquinolines and carbonyl compounds under specific conditions (Sundaram et al., 2007).

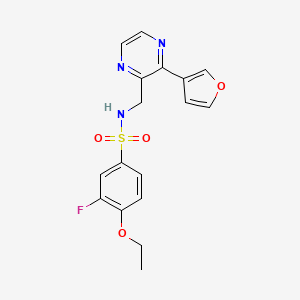

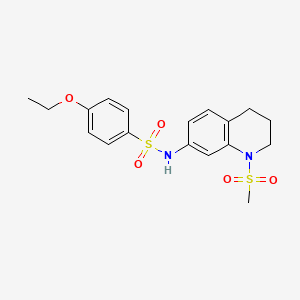

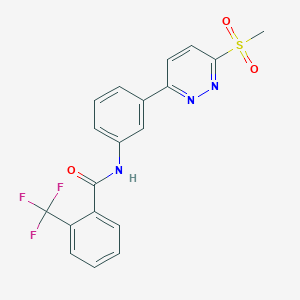

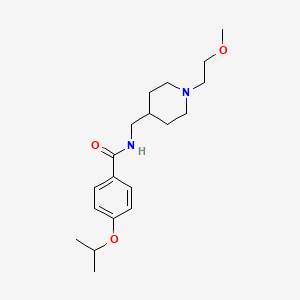

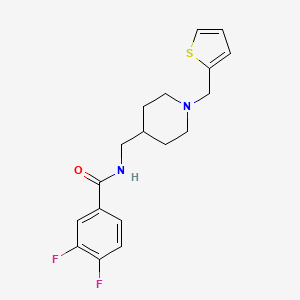

Molecular Structure Analysis

The molecular structure of imidazoquinoxalines, including our compound of interest, is characterized by a planar configuration of the imidazoquinoxaline ring system. This planarity is crucial for the compound's interactions and reactivity. The structure often involves intramolecular hydrogen bonding, contributing to its stability and reactivity (Loh et al., 2011).

Chemical Reactions and Properties

Imidazo[4,5-b]quinoxalines participate in a variety of chemical reactions, including but not limited to cycloaddition, sulfenylation, and amination reactions. These reactions are influenced by the compound's molecular structure, which allows for regioselective modifications and the introduction of various functional groups, significantly altering the compound's chemical properties (Wu et al., 2017).

Physical Properties Analysis

The physical properties of "this compound" and similar compounds include their solubility, melting points, and crystalline structure. These properties are determined by the molecular arrangement and the presence of functional groups, affecting the compound's behavior in different environments (Fun et al., 2008).

Scientific Research Applications

Novel Ionic Liquids in Quinoline Synthesis

A new ionic liquid, 3,3′-(Butane-1,4-diyl) bis (1-methyl-1 H -imidazol-3-ium)·dibromide·disulfuric acid (C4(mim)2-2Br−-2H2SO4), has been introduced to promote the one-pot synthesis of quinoline polycyclic compounds. This approach eliminates the need for solvents and achieves high to excellent yields in short reaction times, showcasing the potential of ionic liquids in facilitating efficient and environmentally friendly synthesis processes (Shirini, Akbari-Dadamahaleh, Rahimi-Mohseni, & Goli-Jelodar, 2014).

Green Synthesis of Quinoxaline Derivatives

An environmentally friendly method for synthesizing N-heterocycle-fused quinoxalines has been developed, using dimethyl sulfoxide as both a reactant and solvent. This approach yields a range of products, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, showcasing a green and efficient method for producing diverse quinoxaline derivatives (Xie, Zhang, Li, Gong, Han, Liu, & Ma, 2017).

Inhibitory Effects on Radicals and DNA Oxidation

Imidazo[1,2-a]quinoxalines have been synthesized through a double Groebke reaction, demonstrating potential as radical inhibitors and DNA oxidation inhibitors. The presence of ferrocenyl and phenolic hydroxyl groups contributes to their activity in scavenging radicals and inhibiting DNA oxidation, indicating their potential in scientific research applications related to antioxidant and protective effects on biological molecules (Chen & Liu, 2016).

Mechanism of Action

properties

IUPAC Name |

1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2S/c1-3-13(2)23-12-24(27(25,26)15-10-8-14(20)9-11-15)19-18(23)21-16-6-4-5-7-17(16)22-19/h4-11,13H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNWQWINHKIDFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2491025.png)

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2491034.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)

![3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491042.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)